molecular formula C18H16F3N5O2S B2970479 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 874467-26-2

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2970479
CAS No.: 874467-26-2
M. Wt: 423.41
InChI Key: HXLRZLJKIVAYGX-UHFFFAOYSA-N
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Description

The compound “2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a tetrazole ring, an ethoxyphenyl group, a trifluoromethylphenyl group, and an acetamide group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The trifluoromethyl group, for example, is known to bestow distinctive physical-chemical properties on compounds .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For instance, the tetrazole ring might participate in nucleophilic substitution reactions, while the trifluoromethyl group might undergo various transformations under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is known to influence the polarity, lipophilicity, and metabolic stability of compounds .

Scientific Research Applications

Materials Science and Coordination Chemistry Research on amide derivatives, such as those discussed by Kalita and Baruah (2010), highlights the significance of spatial orientations in anion coordination. These findings suggest applications in the development of novel materials with specific chemical and physical properties, potentially useful in catalysis and molecular recognition technologies (Kalita & Baruah, 2010).

Pharmaceuticals and Biochemistry Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, focusing on glutaminase inhibitors, which are relevant in cancer research. The structural modifications of such compounds could provide insights into designing new therapeutic agents with improved efficacy and solubility (Shukla et al., 2012).

Organic Synthesis and Chemical Properties The synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes by Schreivogel et al. (2006) offer a glimpse into how specific acetamide derivatives might be used in the synthesis of novel organic compounds with unique electrochemical characteristics. Such research can lead to advancements in organic electronics and photonics (Schreivogel et al., 2006).

Chemical Synthesis and Antimicrobial Applications The work on novel synthesis and antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide by Shams et al. (2010) indicates potential applications in developing new antimicrobial and antitumor agents. This research emphasizes the importance of chemical synthesis in creating compounds with significant biological activities (Shams et al., 2010).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promise in pharmaceutical or agrochemical applications, for example, further studies could be conducted to optimize its activity, reduce any side effects, and develop efficient synthesis methods .

Properties

IUPAC Name

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-2-28-15-10-6-5-9-14(15)26-17(23-24-25-26)29-11-16(27)22-13-8-4-3-7-12(13)18(19,20)21/h3-10H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLRZLJKIVAYGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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